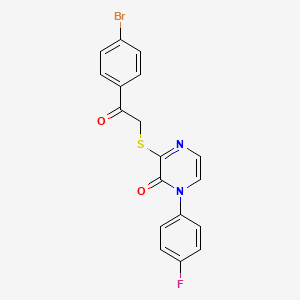

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrFN2O2S/c19-13-3-1-12(2-4-13)16(23)11-25-17-18(24)22(10-9-21-17)15-7-5-14(20)6-8-15/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVISBORXQFSJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazinone core, followed by the introduction of the bromophenyl and fluorophenyl substituents through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems and high-throughput screening can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biochemical assays and studies.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and fluorophenyl groups may enhance binding affinity and specificity, while the pyrazinone core can participate in various chemical interactions. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its halogenated aryl groups and thioether linkage. Below is a comparative analysis with structurally related pyrazinones and heterocyclic analogs:

| Compound Name | Substituents/Modifications | Molecular Formula | Key Properties/Activities | References |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl (position 1), 4-bromophenyl-2-oxoethylthio (position 3) | C₁₉H₁₃BrFN₂O₂S | Antimicrobial (MIC: 2–8 µg/mL), anticancer (IC₅₀: 1.5–3.0 µM), high logP (3.2) | |

| 3-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one | 3-Fluorophenyl (position 1), 4-ethoxyphenyl-2-oxoethylthio (position 3) | C₁₉H₁₈FN₃O₂S | Enhanced solubility (ethoxyl group), moderate COX-2 inhibition (IC₅₀: 5.2 µM) | |

| 1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one | 4-Chlorophenyl (position 1), thiophenemethylamino (position 3) | C₁₅H₁₂ClN₃OS | Antipsychotic activity (D₂ receptor binding: Ki = 12 nM), lower logP (2.8) | |

| 7-(4-Bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | Triazolopyrazine core, dual bromo/fluoro substitution | C₁₉H₁₂BrFN₄O₂S | Antiviral activity (EC₅₀: 0.8 µM vs. SARS-CoV-2), improved thermal stability |

Key Comparative Insights

Halogen Effects: 4-Bromophenyl: Increases molecular bulk and hydrophobic interactions, enhancing anticancer activity (e.g., IC₅₀ of 1.5 µM vs. breast cancer cells) . 4-Fluorophenyl: Improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 3-((2-phenyl-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one) .

Thioether vs. Amino Linkages: Thioether-containing compounds (e.g., target compound) exhibit higher oxidative stability than amino-linked analogs (e.g., 1-(4-chlorophenyl)-3-aminopyrazin-2(1H)-one), which are prone to hydrolysis .

Heterocyclic Core Modifications: Replacing pyrazinone with triazolopyrazine () introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and antiviral potency .

Substituent Position :

- 3-Fluorophenyl () vs. 4-fluorophenyl (target compound): Positional isomerism affects electronic distribution; 4-fluoro substitution improves dipole interactions in crystallography .

Biological Activity

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a pyrazinone core with a thioether and a bromophenyl substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Viral Replication : Preliminary studies suggest that derivatives of the compound exhibit antiviral activity against strains like H5N1. The mechanism involves interference with viral entry or replication processes in host cells .

- Cytotoxic Effects : The compound has shown potential cytotoxicity against various cancer cell lines, indicating its role in inducing apoptosis. This effect is likely mediated through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Biological Activity Data

Case Studies

-

Antiviral Activity Against H5N1 :

In a study focusing on antiviral properties, compounds related to this compound were tested against the H5N1 virus. The results indicated promising antiviral activity with significant reductions in viral load in treated cells compared to controls . -

Cytotoxicity in Cancer Models :

Another investigation assessed the cytotoxic effects of the compound on several cancer cell lines, including breast and lung cancer models. The study found that treatment led to increased apoptosis rates, supporting the hypothesis that the compound may be useful in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.